molecular formula C10H6INOS B12673262 2-((3-Iodo-2-propynyl)oxy)benzothiazole CAS No. 66558-72-3

2-((3-Iodo-2-propynyl)oxy)benzothiazole

Cat. No.: B12673262
CAS No.: 66558-72-3
M. Wt: 315.13 g/mol
InChI Key: PFNFDIBTANZWHB-UHFFFAOYSA-N
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Description

2-((3-Iodo-2-propynyl)oxy)benzothiazole is a synthetic chemical reagent that incorporates two pharmacologically significant motifs: the benzothiazole scaffold and the 3-iodo-2-propynyl functional group. This structure makes it a compound of interest for exploratory research in medicinal chemistry and biochemistry. The benzothiazole core is a privileged structure in drug discovery, known for its diverse biological activities. Research indicates that benzothiazole derivatives exhibit substantial potential in several therapeutic areas. They have been investigated as anticancer agents , with studies showing certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) . Furthermore, the benzothiazole scaffold is found in compounds evaluated for antidiabetic applications , acting as aldose reductase (ALR2) inhibitors to mitigate diabetic complications or as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists to improve insulin sensitivity . These derivatives have also demonstrated significant anti-inflammatory effects by modulating key pathways, such as suppressing the NF-κB signaling cascade and reducing levels of downstream inflammatory mediators like cyclooxygenase-2 (COX-2) . The 3-iodo-2-propynyl moiety is a well-documented biocide. This functional group is the active component in established preservatives like Iodopropynyl Butylcarbamate (IPBC), which is widely used as a fungicide in industrial applications . Compounds containing this group are classified as altering cell membrane permeability, leading to antifungal and antibacterial effects . The combination of these two motifs in this compound suggests potential utility in research focused on: Antimicrobial and Antifungal Studies: Investigating its efficacy and mechanism of action against various microbial and fungal strains. Chemical Biology: Serving as a molecular probe to study disease mechanisms related to inflammation, metabolic disorders, and cell proliferation. Medicinal Chemistry: Acting as a synthetic intermediate or lead compound for developing novel therapeutic agents with dual functionality. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66558-72-3

Molecular Formula

C10H6INOS

Molecular Weight

315.13 g/mol

IUPAC Name

2-(3-iodoprop-2-ynoxy)-1,3-benzothiazole

InChI

InChI=1S/C10H6INOS/c11-6-3-7-13-10-12-8-4-1-2-5-9(8)14-10/h1-2,4-5H,7H2

InChI Key

PFNFDIBTANZWHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)OCC#CI

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Benzothiazole (B30560) Core Synthesis

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its synthesis has been the subject of extensive research, leading to a variety of strategic approaches.

Cyclocondensation Reactions from Ortho-Aminothiophenols

A cornerstone in the synthesis of the benzothiazole ring is the cyclocondensation reaction of ortho-aminothiophenols with a range of carbonyl-containing compounds. This method is widely employed due to the ready availability of the starting materials. organic-chemistry.orgresearchgate.net The reaction typically proceeds by the condensation of the amino group with a carbonyl compound to form a Schiff base or related intermediate, which then undergoes intramolecular cyclization via the nucleophilic thiol group to form the thiazole (B1198619) ring.

Commonly used carbonyl partners include carboxylic acids, aldehydes, acid chlorides, and esters. For instance, the reaction of o-aminothiophenol with various aldehydes in the presence of a hydrogen peroxide and hydrochloric acid catalyst in ethanol (B145695) can yield 2-substituted benzothiazoles at room temperature. organic-chemistry.orggoogle.com Another approach involves the condensation with carboxylic acids, often facilitated by a dehydrating agent or catalyst. For example, using polyphosphoric acid (PPA) at elevated temperatures is a classic method to drive the condensation between o-aminothiophenol and benzoic acids. mdpi.com More contemporary methods utilize catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) under solvent-free conditions for the reaction with acyl chlorides, offering a greener alternative. organic-chemistry.org

Reactant with o-AminothiophenolCatalyst/ConditionsProductReference
AldehydesH₂O₂/HCl, Ethanol, RT2-Substituted Benzothiazoles organic-chemistry.orggoogle.com
Carboxylic AcidsPolyphosphoric Acid, 220°C2-Substituted Benzothiazoles mdpi.com
Acyl ChloridesNaHSO₄-SiO₂, Solvent-free2-Substituted Benzothiazoles organic-chemistry.org
Diethyl Oxalate-Ethyl benzothiazole-2-carboxylate nih.gov

Multicomponent Reaction Strategies for 2-Substitution

Multicomponent reactions (MCRs) have gained prominence as they offer a streamlined approach to complex molecules in a single synthetic operation, often with high atom economy. rsc.org Several MCRs have been developed for the synthesis of 2-substituted benzothiazoles. These reactions are advantageous due to their operational simplicity and the use of readily available starting materials. researchgate.netrsc.org

One notable example is a three-component reaction involving an aromatic amine, an aliphatic amine, and elemental sulfur. This method allows for the formation of double C-S bonds and one C-N bond in a cascade sequence under catalyst- and additive-free conditions. rsc.org Another strategy involves the reaction of 2-aminobenzothiazole (B30445), indole-3-carbaldehyde, and arylisonitriles in the presence of P₂O₅ on SiO₂ as an acidic catalyst to form complex fused heterocyclic systems. rsc.orgmdpi.com The use of MCRs is particularly valuable for creating libraries of diverse benzothiazole derivatives for biological screening. nih.gov

Catalytic Systems in Benzothiazole Formation

A wide array of catalytic systems have been developed to enhance the efficiency, selectivity, and environmental friendliness of benzothiazole synthesis. These include transition metal catalysts, organocatalysts, and heterogeneous catalysts.

Transition metal catalysts, such as those based on palladium, copper, and ruthenium, are frequently used. For example, a Pd/C-catalyzed ligand-free and additive-free cyclization of o-iodothiobenzanilide derivatives at room temperature provides high yields of 2-substituted benzothiazoles. justia.com Copper-catalyzed systems are also prevalent, with CuI being used for the oxidative cyclization of 2-aminobenzothiazole with 2-phenoxyacetophenones. rsc.orgmdpi.com Nickel(II) salts have emerged as a more cost-effective and less toxic alternative for similar transformations. mdpi.com

In a move towards greener chemistry, metal-free catalytic systems are increasingly being explored. Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) have been shown to catalyze the condensation of 2-aminothiophenols with β-diketones. organic-chemistry.org Furthermore, visible-light-driven photoredox catalysis represents a modern, environmentally benign approach for the formation of 2-substituted benzothiazoles through the radical cyclization of thioanilides. justia.com

Catalyst TypeExample CatalystReaction TypeReference
Transition MetalPd/CCyclization of o-iodothiobenzanilides justia.com
Transition MetalCuIOxidative cyclization rsc.orgmdpi.com
Transition MetalNi(II) saltsOxidative cyclization mdpi.com
Brønsted AcidTsOH·H₂OCondensation with β-diketones organic-chemistry.org
PhotocatalystEosin YRadical cyclization of thioanilides justia.com

Introduction of the 3-Iodo-2-propynyl Ether Moiety

The synthesis of the title compound requires the formation of an ether linkage at the 2-position of the benzothiazole core, followed by the introduction of an iodine atom onto the terminal alkyne.

Etherification of 2-Hydroxybenzothiazole (B105590) Precursors

The key precursor for the ether linkage is 2-hydroxybenzothiazole, which exists in tautomeric equilibrium with 2(3H)-benzothiazolone. The etherification is typically achieved through a Williamson ether synthesis.

A documented method involves the reaction of 2-hydroxybenzothiazole with 3-bromoprop-1-yne. In this procedure, sodium ethoxide is prepared in ethanol, to which the 2-hydroxybenzothiazole is added. Subsequent dropwise addition of 3-bromoprop-1-yne at a controlled temperature of 40-45°C leads to the formation of 2-(prop-2-yn-1-yloxy)-1,3-benzothiazole. It is crucial to maintain this temperature, as higher temperatures (65-75°C) can lead to the formation of an isomeric allene (B1206475) side product, 2-(propa-1,2-dien-1-yloxy)-1,3-benzothiazole.

PrecursorReagentConditionsProductReference
2-Hydroxybenzothiazole3-Bromoprop-1-yne, Sodium EthoxideEthanol, 40-45°C2-(prop-2-yn-1-yloxy)-1,3-benzothiazole

Halogenation Techniques for Propargyl Ethers

The final step in the synthesis of 2-((3-Iodo-2-propynyl)oxy)benzothiazole is the iodination of the terminal alkyne of the 2-(prop-2-yn-1-yloxy)benzothiazole precursor. This transformation is an electrophilic iodination of a terminal alkyne.

A common and effective method for this type of iodination is the use of N-iodosuccinimide (NIS) as the iodine source. organic-chemistry.org The reactivity of NIS can be modulated by the addition of a catalyst. For instance, weak inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction. nih.gov A typical procedure would involve reacting the terminal alkyne with NIS in a suitable solvent like methanol (B129727) or acetonitrile (B52724) in the presence of a catalytic amount of the base. nih.gov Acetic acid has also been shown to activate NIS for the chemoselective iodination of terminal alkynes under metal-free conditions. organic-chemistry.org

Another approach involves the use of iodine in the presence of a base, such as sodium hydroxide, in an aqueous medium, a method often employed for the synthesis of iodopropargyl carbamates. Cadmium(II) acetate (B1210297) has also been reported to mediate the iodination of propargylic compounds with iodine, with dimethyl sulfoxide (B87167) (DMSO) being an effective solvent. rsc.org

Alkyne SubstrateIodinating AgentCatalyst/ConditionsProductReference
Terminal AlkyneN-Iodosuccinimide (NIS)K₂CO₃, Methanol, 40°C1-Iodoalkyne nih.gov
Terminal AlkyneN-Iodosuccinimide (NIS)DMAP, Acetonitrile, 45°C1-Iodoalkyne nih.gov
Terminal AlkyneN-Iodosuccinimide (NIS)Acetic Acid1-Iodoalkyne organic-chemistry.org
Propargyl CarbamateIodine, NaOHAqueous mediumIodopropargyl Carbamate
Propargylic CompoundsIodineCadmium(II) Acetate, DMSOIodoalkynes rsc.org

Post-Synthetic Derivatization and Functionalization

The synthetic utility of this compound is largely defined by the reactivity of its iodopropynyl group. This moiety is an excellent substrate for a variety of coupling and cycloaddition reactions, enabling the covalent linkage of the benzothiazole core to other molecular fragments.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in iodoalkynes is a highly reactive site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nih.govsigmaaldrich.com While specific studies on this compound are not prevalent, its reactivity can be confidently predicted based on well-established principles for iodoalkynes. The typical reactivity order for aryl and vinyl electrophiles in these couplings is I > Br > OTf » Cl, highlighting the utility of the iodo-substituted precursor. nih.gov

The Sonogashira coupling is the most prominent of these reactions for iodoalkynes, involving the coupling of a terminal alkyne with an organohalide. youtube.com In this context, the iodoalkyne of the title compound would react with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The catalytic cycle generally proceeds through oxidative addition of the iodoalkyne to the Pd(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com

Other palladium-catalyzed reactions such as the Suzuki (using boronic acids), Heck (using alkenes), and Stille (using organostannanes) couplings are also theoretically applicable for the functionalization of the C(sp)-I bond. nih.govsigmaaldrich.com

Table 1: Representative Conditions for Sonogashira Coupling of Iodoalkynes This table presents generalized conditions typical for the Sonogashira cross-coupling reaction involving iodoalkynes, based on established literature.

Parameter Example Purpose
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst for the cross-coupling cycle. sigmaaldrich.com
Copper(I) Co-catalyst CuI Facilitates the formation of the reactive copper acetylide. youtube.com
Base Et₃N, piperidine, DIPA Neutralizes the HX byproduct and aids in alkyne deprotonation.
Ligand PPh₃, P(t-Bu)₃ Stabilizes the palladium center and modulates its reactivity. nih.gov
Solvent THF, DMF, Toluene Solubilizes reactants and facilitates the reaction.
Temperature Room Temperature to 100 °C Varies depending on the reactivity of the specific substrates.

Copper-Catalyzed Alkyne-Azide Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," typically joins a terminal alkyne and an organic azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov However, a significant advancement in this field has demonstrated that 1-iodoalkynes, such as the functional group in this compound, can participate directly in a highly regioselective cycloaddition with azides. nih.gov

This reaction, catalyzed by copper(I), yields 1,4,5-trisubstituted-5-iodo-1,2,3-triazoles. nih.gov It exhibits broad substrate scope and high reaction rates, sometimes exceeding those of the classic CuAAC. The process is remarkably efficient and chemoselective, particularly when using accelerating ligands like tris(triazolylmethyl)amine (TTTA), which minimizes side reactions such as reductive dehalogenation. nih.gov This powerful transformation allows for the direct incorporation of an iodine atom onto the triazole ring, which can serve as a handle for further downstream functionalization.

Table 2: General Conditions for Copper-Catalyzed Azide-Iodoalkyne Cycloaddition (CuAAC) Based on the novel cycloaddition reaction reported for 1-iodoalkynes. nih.gov

Component Example Reagent/Condition Molar Equivalents (Typical)
Iodoalkyne Substrate This compound 1.0
Azide Substrate Benzyl Azide 1.0
Copper(I) Catalyst CuI 0.05 (5 mol%)
Accelerating Ligand TTTA 0.05 (5 mol%)
Solvent THF, DMSO/H₂O -
Temperature Room Temperature -

Exploration of Other Electrophilic and Nucleophilic Substitutions on the Iodopropynyl Group

The iodopropynyl group is susceptible to various substitution reactions beyond metal-catalyzed couplings. The electron-withdrawing nature of the alkyne activates the C(sp)-I bond towards nucleophilic attack. Nucleophiles such as thiolates can displace the iodide ion to form acetylenic thioethers. dntb.gov.ua This provides a direct route for introducing sulfur-containing functionalities.

While direct electrophilic substitution on the iodine-bearing carbon is uncommon, the iodine atom itself can be substituted. Reactions of iodoalkynes with organometallic reagents can lead to the exchange of the iodine for an organic group. Furthermore, the iodoalkyne can serve as a precursor to other haloalkynes through halogen exchange reactions. The synthesis of iodoalkynes is often achieved via the iodination of a terminal alkyne precursor, a reaction that can be reversed under certain conditions, or the iodine can be displaced to regenerate a terminal alkyne for other transformations. researchgate.netorganic-chemistry.org

Stability and Degradation Pathways

The stability of this compound is governed by its weakest chemical bonds and their susceptibility to cleavage by thermal energy or electromagnetic radiation. The iodopropynyl and ether linkages are the most likely sites of degradation.

Thermal Degradation Kinetics and Mechanistic Investigations

Direct kinetic studies on this compound are not available, but a close structural analog, 3-iodo-2-propynyl-butylcarbamate (IPBC), provides significant insight into its expected thermal behavior. nih.govmdpi.com IPBC is a well-studied compound that also contains the critical 3-iodo-2-propynyl moiety.

Studies on IPBC show that thermal degradation becomes apparent at temperatures of 70 °C and the rate of decomposition increases substantially with rising temperature. nih.govmdpi.comnih.gov The degradation process for IPBC has been shown to follow first-order kinetics. nih.govmdpi.com The primary and most crucial step in its thermal degradation is the cleavage of the carbon-iodine bond (deiodination), which is the weakest bond in the iodopropynyl group. nih.gov For the title compound, a similar mechanism is anticipated, initiated by the homolytic cleavage of the C-I bond to form a propargyl radical and an iodine radical. The ether linkage may also undergo decomposition at higher temperatures, consistent with general mechanisms for ether pyrolysis. researchgate.net

Table 3: Thermal Degradation Data for the Analog 3-Iodo-2-propynyl-butylcarbamate (IPBC) Data illustrates the effect of temperature on the stability of a structurally similar compound. mdpi.com

Temperature (°C) Time (hours) Retention Rate of IPBC (%)
80 20 ~80%
110 2 80.2%
120 2 59.2%
140 1 5.1%

The kinetic model for IPBC degradation between 60 °C and 150 °C is described by the Arrhenius equation k = 3.47 × 10¹² e⁻¹¹¹¹²⁵/ᴿᵀ. nih.gov This model predicts that the compound is not suitable for applications involving prolonged exposure to high temperatures.

Photodegradation Studies of Iodinated Propynyl (B12738560) Ethers

The photochemical stability of this compound is expected to be limited, primarily due to the presence of the C-I bond. Carbon-halogen bonds, particularly C-I, are susceptible to photolysis upon absorption of UV radiation. mdpi.com

Studies on other iodinated organic molecules, such as iodinated BODIPY dyes, confirm that the primary photodegradation pathway is the detachment of iodine atoms from the molecular core. mdpi.comresearchgate.net This cleavage generates highly reactive radical species that can initiate further degradation reactions. For the title compound, UV irradiation would likely cause homolytic cleavage of the C(sp)-I bond, producing a propargyl ether radical and an iodine radical.

Table 4: Potential Photodegradation Products and Their Precursor Moieties

Precursor Moiety Likely Degradation Pathway Potential Photoproducts
Iodopropynyl Group C-I bond photolysis Propargyl ether radicals, Iodine radicals, Dimerized species
Benzothiazole Ring Photodimerization, Photooxidation 2,2'-Bibenzothiazole, 2-Hydroxybenzothiazole researchgate.net
Ether Linkage C-O bond photolysis Phenolic derivatives, Alkyne fragments

Strategies for Compound Stabilization and Preservation

The chemical stability of this compound is a critical consideration for its storage, handling, and application in research settings. The molecule incorporates two key structural features that are susceptible to degradation: the iodopropynyl group and the benzothiazole core. The carbon-iodine (C-I) bond is known to be relatively weak and can undergo cleavage, while the benzothiazole ring system can be subject to chemical transformation. mdpi.com Therefore, specific strategies must be implemented to preserve the compound's integrity.

Preservation efforts focus on controlling environmental factors that can accelerate degradation, such as temperature, light, and chemical exposure. The stability of related compounds, such as 3-iodo-2-propynyl butylcarbamate (IPBC), provides significant insight into potential degradation pathways and effective stabilization methods.

Factors Influencing Compound Stability

Several external factors can compromise the stability of this compound. Understanding these factors is essential for defining appropriate storage and handling protocols.

Temperature: Thermal energy can promote the degradation of the compound. Studies on the related structure, IPBC, show that thermal degradation can occur at temperatures as low as 70°C, with the rate increasing significantly at higher temperatures. mdpi.comnih.gov The degradation kinetics for IPBC were found to follow a first-order reaction. mdpi.comnih.gov This suggests that this compound should be stored at low temperatures and should not be subjected to prolonged heating. mdpi.com

Light: The energy from ultraviolet (UV) and visible light can induce photochemical reactions. The primary concern is the photolytic cleavage of the C-I bond, a common degradation pathway for organoiodine compounds. mdpi.comresearchgate.net Sunlight-driven reactions have been shown to be a significant factor in the transformation of organoiodine compounds in aqueous environments. acs.org While some benzothiazole derivatives are explored for their UV-filtering properties, photostability is not guaranteed and often requires specific structural attributes. mdpi.com Solid-state phototransformation has been observed in IPBC, highlighting the need for protection from light.

Chemical Environment: The presence of oxygen, moisture, and reactive chemicals can lead to degradation. The benzothiazole ring can be susceptible to oxidation, and various derivatives can undergo transformations in different media. nih.gov For instance, certain mercaptobenzothiazole derivatives are known to convert to dibenzothiazyl disulfide in solution. nih.gov The hydrolytic stability of the ether linkage in this compound is also a consideration, although IPBC has shown stability in neutral to acidic aqueous solutions (pH 5-7).

Degradation Pathways

Based on research into analogous compounds, several degradation pathways can be anticipated for this compound. The thermal degradation of IPBC, for example, involves deiodination, deethynylation, and hydroxylation. mdpi.com

Table 1: Potential Degradation Pathways for Iodopropynyl and Benzothiazole Moieties

MoietyDegradation PathwayDescription
Iodopropynyl DeiodinationCleavage of the carbon-iodine bond, often initiated by heat or light, resulting in the loss of iodine. mdpi.com
Iodopropynyl DeethynylationLoss of the alkyne functional group. mdpi.com
Iodopropynyl HydroxylationAddition of a hydroxyl (-OH) group. mdpi.com
Benzothiazole OxidationReaction with oxygen that can alter the ring structure or substituents. nih.gov
Ether Linkage HydrolysisCleavage of the ether bond promoted by acidic or basic conditions, particularly in the presence of moisture.

Preservation and Stabilization Methods

To mitigate degradation, a combination of controlled storage conditions and the potential use of chemical stabilizers is recommended.

Storage Conditions: The primary method for preserving this compound is strict control of its storage environment. This involves protection from light, temperature, and atmospheric exposure. For many sensitive organic compounds, storage at low temperatures, such as refrigeration (2-8°C) or freezing (-20°C), is standard practice. nih.govnih.gov

Table 2: Recommended Storage and Handling Protocols

ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., 2-8°C). nih.govTo minimize thermal degradation, as seen with related iodinated compounds. mdpi.comnih.gov
Light Store in amber or opaque, light-blocking containers.To prevent photolytic cleavage of the C-I bond and other light-induced reactions. nih.gov
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To prevent oxidation of the benzothiazole ring and other sensitive parts of the molecule.
Moisture Use tightly sealed containers in a dry environment or desiccator.To prevent potential hydrolysis of the ether linkage.

Chemical Stabilizers: In formulations or solutions, the addition of chemical stabilizers may enhance the longevity of the compound. For iodine-containing biocides, specific azole compounds, such as imidazoles and triazoles, have been shown to act as stabilizers against both chemical and light-induced degradation. google.com The use of epoxy compounds has also been reported to reduce the discoloration of iodoalkyne substances. google.com While not directly tested on this compound, these approaches from related chemistries suggest viable pathways for enhancing its stability in various applications.

Structure Activity Relationship Sar and Mechanistic Elucidation in Biological Contexts

Molecular Design and Rational Modifications of 2-((3-Iodo-2-propynyl)oxy)benzothiazole Scaffolds

The design of new antimicrobial agents based on the this compound framework involves systematic modifications of its core components to enhance efficacy and elucidate the pharmacophore.

The benzothiazole (B30560) nucleus is a versatile scaffold in medicinal chemistry, and its biological activity can be significantly modulated by the introduction of various substituents. nih.gov Literature on benzothiazole derivatives consistently indicates that substitutions at the C-2 and C-6 positions are particularly influential in determining the antimicrobial spectrum and potency. nih.gov For instance, the introduction of electron-withdrawing or electron-donating groups on the benzene (B151609) ring can alter the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

While specific data on substitutions on the benzothiazole ring of this compound is not extensively available, general SAR trends for antimicrobial benzothiazoles suggest that modifications at the 6-position could be a promising avenue for optimization. A review of various benzothiazole derivatives has shown that the presence of different aryl and heteroaryl substitutions at the 2nd position can enhance antibacterial action against a range of bacterial strains. nih.gov

Table 1: General Substituent Effects on the Antimicrobial Activity of Benzothiazole Derivatives

Position of SubstitutionType of SubstituentGeneral Effect on Antimicrobial Activity
2Heteroaryl moietiesEnhanced activity against various bacterial strains. nih.gov
6Electron-withdrawing groupsCan influence potency.
7Methyl or bromo groupsEnhanced antibacterial action in some derivatives. nih.gov

This table presents generalized findings from research on various benzothiazole derivatives and may not be directly representative of this compound.

The 3-iodo-2-propynyl moiety is a critical component contributing to the antifungal activity of this class of compounds. The presence of the iodine atom and the triple bond are key to its mechanism of action. Modifications to this side chain can have a profound impact on biological activity. For example, replacing the iodine with other halogens or altering the length of the alkynyl chain would likely modulate the compound's reactivity and steric profile, thereby influencing its interaction with target enzymes.

The fungicidal properties of compounds containing the iodopropynyl substructure have been recognized for decades. nih.gov The reactivity of the acetylenic bond and the electrophilic nature of the carbon bearing the iodine atom are thought to be central to its biological function.

Investigation of Biological Activities

The primary biological activity of interest for this compound is its antimicrobial effect, particularly against fungal pathogens.

Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial activities. nih.govnih.gov The specific combination of the benzothiazole core with the iodopropynyl ether side chain in this compound suggests a potent antifungal profile.

A key mechanism by which many antifungal agents exert their effect is through the disruption of the fungal cell membrane. The Fungicide Resistance Action Committee classifies Iodopropynyl Butyl Carbamate (IPBC), a compound containing the same iodopropynyl functional group, as an agent that alters cell membrane permeability. nih.gov It is highly probable that this compound shares this mechanism. The lipophilic benzothiazole portion of the molecule could facilitate its partitioning into the lipid bilayer of the fungal cell membrane. Once embedded, the rigid iodopropynyl side chain may disrupt the packing of membrane lipids, leading to increased membrane fluidity and permeability. This disruption can result in the leakage of essential intracellular components and ultimately lead to cell death. Studies on other antifungal agents have demonstrated that such membrane-disrupting properties are a viable and effective mode of action. nih.gov

Another well-documented mechanism for iodine-containing biocides is their interaction with sulfhydryl groups (-SH) present in essential microbial enzymes and proteins. The electrophilic iodine atom in the iodopropynyl group can readily react with nucleophilic sulfhydryl groups of cysteine residues in enzymes. This covalent modification can lead to the inactivation of critical enzymes involved in cellular respiration, metabolism, and cell division, thereby inhibiting fungal growth. This mode of action is not exclusive to iodine, as other heavy metals and electrophilic compounds are known to target sulfhydryl groups. The combination of membrane disruption and enzyme inhibition could lead to a synergistic antifungal effect, making this compound a potent and broad-spectrum antifungal agent.

Anti-inflammatory Response Modulation

Benzothiazole derivatives are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key inflammatory pathways. researchgate.net A common mechanism involves the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the transcription factor nuclear factor-kappa B (NF-κB). nih.gov The substitution pattern on the benzothiazole ring is a critical determinant of this activity. benthamscience.com

However, a detailed investigation of the anti-inflammatory response modulation specifically by this compound has not been reported in the available scientific literature. While the core benzothiazole structure suggests potential for such activity, dedicated studies are required to elucidate the specific effects of the 2-((3-iodo-2-propynyl)oxy) substituent on inflammatory mediators and pathways.

Mechanisms of Apoptosis Induction in Cellular Models

The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy. Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells. nih.gov For instance, some 2-substituted benzothiazoles can trigger the mitochondrial intrinsic pathway of apoptosis, which involves the loss of mitochondrial membrane potential and the activation of caspases. nih.gov

Despite the known pro-apoptotic potential of the benzothiazole class, specific studies detailing the mechanisms of apoptosis induction by this compound in any cellular model are not present in the current body of scientific literature. The influence of the iodopropargyl group on the pro-apoptotic efficacy and mechanism of the benzothiazole scaffold remains to be determined.

Ligand-Target Binding Studies (e.g., Tau Protein Interactions)

The benzothiazole core is also found in molecules designed to interact with protein aggregates, such as the Tau protein, which is implicated in neurodegenerative diseases like Alzheimer's. Thioflavin T, a benzothiazole-based dye, is a classic example used to detect amyloid fibrils. This has inspired the design of other benzothiazole derivatives as potential inhibitors of Tau aggregation.

Nevertheless, there are no publicly available ligand-target binding studies that have specifically investigated the interaction between this compound and the Tau protein or other related targets. The binding affinity, mode of interaction, and potential inhibitory effects of this specific compound on Tau fibrillization are yet to be explored.

Oxidative Stress Regulation Through Enzyme Modulation

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. Benzothiazole derivatives have been reported to possess antioxidant properties. mdpi.com Some have been shown to modulate the activity of enzymes involved in oxidative stress, such as superoxide (B77818) dismutase (SOD). nih.gov

Specific research on how this compound regulates oxidative stress through the modulation of specific enzymes is currently unavailable. The contribution of the 2-((3-iodo-2-propynyl)oxy) group to the antioxidant potential of the benzothiazole nucleus has not been characterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and for understanding the structural features that are important for a specific biological effect.

Development of Predictive Models for Biological Efficacy

The development of a predictive QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities. For the specific biological activities discussed above (anti-inflammatory, apoptosis induction, Tau binding, and oxidative stress modulation), no QSAR models have been published that include this compound.

However, QSAR models have been developed for other benzothiazole derivatives in different therapeutic areas, such as for their antifungal activity. For instance, a QSAR study on a series of 3-iodochromone derivatives, which also contain an iodine atom on a heterocyclic system, identified key molecular descriptors influencing their fungicidal activity. nih.gov This suggests that a similar approach could be applied to a series of this compound analogs if relevant biological data were available.

Identification of Key Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. hufocw.orgnih.gov In QSAR studies, these descriptors are used to build the mathematical model that relates structure to activity. The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model.

While a specific QSAR model for this compound is not available, we can infer potentially relevant molecular descriptors based on its structural features and on studies of related compounds.

Table 1: Potentially Relevant Molecular Descriptors for this compound

Descriptor ClassSpecific Descriptor ExamplesPotential Relevance
Topological Molecular Connectivity Indices, Kappa Shape IndicesDescribe the size, shape, and branching of the molecule.
Electronic HOMO/LUMO Energies, Dipole Moment, Partial Atomic ChargesRelate to the molecule's reactivity and its ability to participate in electrostatic interactions. ucsb.edu The electrophilic nature of the iodopropargyl group would be captured by these descriptors.
Geometrical Molecular Surface Area, Molecular VolumeProvide information about the three-dimensional size and shape of the molecule, which is crucial for ligand-receptor interactions.
Constitutional Molecular Weight, Number of Rotatable Bonds, Number of Halogen AtomsSimple descriptors that account for the overall composition and flexibility of the molecule. The presence of the heavy iodine atom would be a significant factor.
Hybrid Topological Polar Surface Area (TPSA)Estimates the polar surface area, which is often correlated with a molecule's ability to cross cell membranes.

A QSAR study on antifungal 3-iodochromones found that descriptors related to electronic properties (DeltaEpsilonC, ZCompDipole) and specific atom counts (T_2_Cl_6, T_2_F_6, T_T_F_3) were important for activity. nih.gov This highlights the significance of both electronic and structural features, which would likely also be relevant for modeling the biological activities of this compound.

Computational Chemistry and Molecular Simulation Studies

Molecular Docking and Protein-Ligand Interaction Dynamics

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as a small molecule, might interact with a protein target.

For a compound like 2-((3-Iodo-2-propynyl)oxy)benzothiazole, molecular docking studies would be employed to predict its binding mode and affinity within the active site of various protein targets. These studies can provide a static snapshot of the likely protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, the latter being particularly relevant due to the presence of an iodine atom. The binding affinity, often expressed as a docking score or estimated binding free energy, helps to rank potential drug candidates.

Structure-activity relationship (SAR) studies correlate the chemical structure of a molecule with its biological activity. Computational analyses can rationalize these relationships at a molecular level. For a series of benzothiazole (B30560) derivatives, this would involve comparing their docking poses and interaction patterns to explain why certain structural modifications lead to an increase or decrease in activity. For this compound, this would involve understanding the specific contributions of the iodo-propynyl group to its binding characteristics.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state.

DFT calculations could be used to determine the electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help predict sites for electrophilic and nucleophilic attack.

DFT is also a powerful tool for simulating various spectroscopic properties. For this compound, this could include the prediction of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Comparing these simulated spectra with experimental data can help to confirm the molecule's structure and provide a deeper understanding of its electronic transitions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motion of atoms and molecules over time. This technique allows for the study of the conformational changes and flexibility of both the ligand and its protein target upon binding. For the this compound-protein complex, MD simulations could be used to assess the stability of the docked pose, analyze the dynamics of key interactions, and calculate more accurate binding free energies.

While the computational investigation of this compound is a promising area for future research, there is currently a lack of specific studies to report on. The methodologies described above represent the standard computational approaches that would be essential in characterizing the molecular behavior and potential bioactivity of this compound.

Conformational Analysis and Flexibility

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and its ability to adopt different spatial arrangements, known as conformations. Conformational analysis of this compound is crucial for understanding its interactions with biological targets. The flexibility of this molecule primarily arises from the rotation around several key single bonds.

The C-O bond linking the benzothiazole ring to the propynyl (B12738560) ether side chain.

The O-C bond of the ether linkage.

The C-C single bond within the propynyl group.

Computational studies on similar benzothiazole derivatives have utilized methods like Density Functional Theory (DFT) to explore conformational preferences. mdpi.comresearchgate.net In one such study, conformational analysis was performed by systematically rotating a key dihedral angle over 360 degrees to identify energetically stable conformers. mdpi.com For this compound, a similar approach would involve mapping the potential energy surface as a function of the dihedral angles around the ether linkage. This would reveal the most stable, low-energy conformations of the molecule.

The flexibility of the side chain, containing the iodine atom, is of particular interest. The orientation of this bulky and lipophilic group relative to the more rigid benzothiazole core can significantly influence how the molecule presents itself to its environment, including solvent molecules and biological membranes. Some computational studies on other benzothiazole compounds have noted that they can adopt varied conformations, such as Y-shaped structures, which can be important for their biological function. nih.gov The planarity of the benzothiazole ring system itself is generally rigid, but the attached side chain introduces multiple degrees of freedom. acs.org

Interactive Table: Potential Dihedral Angles for Conformational Analysis of this compound. (Note: The energy values below are hypothetical and for illustrative purposes to demonstrate the output of a typical conformational analysis. No specific experimental or computational data for this exact molecule was found in the public domain.)

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation Description
05.2Eclipsed, high energy
601.5Gauche, local minimum
1204.8Eclipsed, high energy
1800.0Anti, global minimum
2404.8Eclipsed, high energy
3001.5Gauche, local minimum

Membrane Permeability and Transport Simulations

The ability of a compound to cross cell membranes is a critical factor in its bioavailability and potential therapeutic effect. Cell membranes act as selective barriers, and the movement of molecules across them can occur through passive diffusion or protein-mediated transport. pbslearningmedia.org Molecular dynamics simulations are a primary tool for investigating how small molecules like this compound permeate lipid bilayers. nih.gov

These simulations typically involve constructing a model system containing a lipid bilayer, solvated with water, and placing the molecule of interest at the water-lipid interface. Over the course of the simulation, the molecule's trajectory is tracked as it moves through the different regions of the membrane. From these simulations, a key piece of data that can be calculated is the potential of mean force (PMF), which describes the free energy profile of the molecule as it traverses the membrane. The PMF profile reveals the energy barriers that the molecule must overcome to enter, cross, and exit the membrane.

For a molecule like this compound, several factors would influence its membrane permeability:

Lipophilicity: The iodinated propynyl group is expected to be highly lipophilic, favoring partitioning into the hydrophobic core of the membrane.

Polarity: The benzothiazole ring, with its nitrogen and sulfur heteroatoms, and the ether oxygen introduce polar characteristics.

While no specific simulation data for this compound is publicly available, studies on other molecules demonstrate that these simulations can accurately predict permeability coefficients. mdpi.com The presence of iodine may also influence transport, as some studies have shown that different forms of iodine can affect ion transport across cell membranes, though the mechanisms for a complex organic molecule would be different. nih.gov The simulation would track how the molecule orients itself, the hydrogen bonds it may form with lipid headgroups or water, and the energetic cost of moving the polar parts of the molecule through the nonpolar membrane interior.

Interactive Table: Illustrative Potential of Mean Force (PMF) Data for Membrane Permeation. (Note: This table presents hypothetical data to illustrate the results of a membrane transport simulation. No specific experimental or computational data for this exact molecule was found in the public domain.)

Position relative to Membrane Center (nm)Free Energy (kcal/mol)Description
-2.50.0Bulk Water
-1.5-1.2Approaching Lipid Headgroups
0.08.5Membrane Center (High Energy Barrier)
1.5-1.2Exiting toward Lipid Headgroups
2.50.0Bulk Water

Advanced Material Science Applications and Organic Electronics

Integration into Functional Polymer Architectures

The ability to incorporate 2-((3-Iodo-2-propynyl)oxy)benzothiazole into polymer chains is a key area of interest for developing new functional materials. The propargyl group serves as a versatile handle for polymerization reactions, enabling the creation of polymers with tailored properties.

The terminal alkyne in this compound makes it a suitable monomer for various polymerization techniques. For instance, it can potentially undergo chain-growth polymerization. The synthesis of polymers from propargyl alcohol and its derivatives has been demonstrated, suggesting that this compound could be polymerized in a similar fashion mdpi.com.

Furthermore, the propargyl group is a well-established component in 1,3-dipolar cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This allows for the straightforward synthesis of triazole-containing polymers. By reacting a bifunctional azide (B81097) monomer with this compound, a variety of functional polymers can be constructed taylorfrancis.com. The synthesis of glycidyl (B131873) propargyl ether and its subsequent polymerization also provides a model for how the propargyl group of the title compound could be utilized in polymer synthesis researchgate.net.

Potential Polymerization RouteMonomer TypeResulting Polymer FeatureReference
Chain-growth polymerizationAlkyne-functionalized monomerPolyacetylene backbone mdpi.com
Azide-alkyne "click" chemistryAlkyne and azide monomersTriazole-containing polymer chain taylorfrancis.com
CopolymerizationWith other functional monomersTunable polymer properties researchgate.net

Benzothiazole (B30560) and its derivatives are known to possess a broad range of biological activities, including antimicrobial and antifungal properties nih.govpcbiochemres.com. This makes them attractive candidates for the development of bioactive coatings. Such coatings are crucial for protecting materials from microbial degradation and for biomedical applications where preventing infections is paramount nih.govucl.ac.uk. The incorporation of this compound into a polymer matrix could yield a coating with sustained release of the active benzothiazole moiety.

Bioactive coatings can be applied to various substrates, including medical implants, to enhance their biocompatibility and prevent infections nih.govmdpi.com. The development of coatings that can release bioactive agents in a controlled manner is a significant area of research mdpi.com. The covalent attachment of this compound to a polymer backbone would prevent its rapid leaching, providing long-term protection.

The iodo-propynyl group itself is a known biocide, most notably in the form of 3-iodo-2-propynyl butylcarbamate (IPBC), which is widely used as a wood preservative and in paints and coatings google.comacs.org. Therefore, this compound has the potential to exhibit enhanced biocidal activity due to the combined effects of the benzothiazole and iodo-propynyl moieties.

Ligand Chemistry for Metal Coordination Complexes

The benzothiazole ring system contains both nitrogen and sulfur atoms with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions nih.gov. The specific substitution pattern of this compound can influence its coordination behavior and the properties of the resulting metal complexes.

Benzothiazole derivatives have been extensively studied as chelating agents for a variety of metal ions nih.govbiointerfaceresearch.com. The formation of stable complexes with metals like cobalt, nickel, copper, and zinc has been reported rsc.org. The oxygen atom in the ether linkage of this compound could also participate in coordination, potentially leading to the formation of multidentate ligands that can form stable chelate rings with metal ions. The design of such chelating agents is of great interest for applications in catalysis, sensing, and medicine biointerfaceresearch.com.

Metal complexes of benzothiazole derivatives have shown promise in various catalytic applications acs.orgnih.gov. The electronic properties of the benzothiazole ligand can be tuned by substituents, which in turn affects the catalytic activity of the metal center. The development of new catalysts based on functionalized benzothiazoles is an active area of research acs.orgnih.gov.

In the field of chemical sensing, benzothiazole-based fluorescent sensors have been developed for the detection of metal ions such as Zn2+, Cu2+, and Ni2+ research-nexus.netrsc.org. The coordination of the metal ion to the benzothiazole ligand can lead to a change in the fluorescence properties of the molecule, allowing for sensitive and selective detection. It is conceivable that this compound or its derivatives could be employed in the design of new fluorescent chemosensors.

Metal IonPotential ApplicationBasis for ApplicationReference
Co(III), Ru(III)Biological applicationsFormation of stable octahedral complexes biointerfaceresearch.com
Cu(II)Fluorescent sensing"Off-on" fluorescent response upon binding rsc.org
Zn(II), Cd(II)Fluorescent sensing"Turn-on" emission response rsc.org

Role in Organic Electronic Devices

The benzothiazole moiety is a well-known electron-accepting unit in organic electronics. Its incorporation into organic semiconductors has been explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) research-nexus.netrsc.orgnih.gov.

Theoretical and experimental studies have shown that the electronic properties of benzothiazole derivatives, such as their HOMO and LUMO energy levels, can be finely tuned by chemical modification research-nexus.netnih.gov. The introduction of the 2-((3-Iodo-2-propynyl)oxy) group could modulate the electronic structure of the benzothiazole core, potentially leading to materials with desirable charge transport and light-emitting properties. For instance, iridium complexes containing 2-aryl-benzothiazole ligands have been successfully used to tune the phosphorescence from yellow to red in high-performance OLEDs rsc.org. The versatility of the propargyl group for further functionalization offers a pathway to create a wide range of novel benzothiazole-based materials for organic electronic applications.

Photovoltaic Cell Components

No studies have been identified that explore the use of this compound as a component in photovoltaic cells. Therefore, no data on its performance, efficiency, or potential role as a donor, acceptor, or interfacial layer material can be provided.

Analytical Methodologies for Detection, Quantification, and Environmental Monitoring

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2-((3-iodo-2-propynyl)oxy)benzothiazole from complex sample matrices prior to its detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development for Trace Analysis

High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of moderately polar and thermally labile compounds like this compound. Method development would logically commence with reverse-phase (RP) chromatography, which separates analytes based on their hydrophobicity.

For trace analysis in environmental samples, coupling HPLC with a sensitive detector, most commonly a mass spectrometer (LC-MS), is standard practice. The development of a robust HPLC method would involve the optimization of several key parameters:

Stationary Phase: A C18 column is the most common starting point for the separation of benzothiazole (B30560) derivatives due to its broad applicability in retaining non-polar to moderately polar compounds. ijpsonline.com For instance, a method for the simultaneous determination of 2-mercaptobenzothiazole (B37678) (MBT) and 2,2'-dithiobis-benzothiazole (MBTS) utilized a Microbondapak C18 column. ijpsonline.com Alternatively, an ACE 3 C8 column has also been effectively used for separating various benzothiazole derivatives. mac-mod.com

Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent is typically employed to achieve optimal separation of multiple components in a sample. Acidified water (e.g., with formic acid) is often used as the aqueous component to improve peak shape and ionization efficiency in LC-MS applications. mac-mod.com Common organic modifiers include acetonitrile (B52724) and methanol (B129727). A study on several benzothiazoles used a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. mac-mod.com

Sample Preparation: Effective sample pre-concentration and clean-up are critical for trace analysis. Solid-phase extraction (SPE) is a widely used technique. For related compounds, mixed-mode SPE cartridges, such as those with divinylbenzene-N-vinylpyrrolidone sorbent functionalized with quaternary amine groups (MAX), have proven effective for concentrating benzotriazoles and benzothiazoles from aqueous matrices. nih.gov

Below is a table summarizing typical HPLC conditions used for the analysis of related benzothiazole compounds, which could serve as a starting point for method development for this compound.

ParameterCondition 1 ijpsonline.comCondition 2 mac-mod.com
Column Microbondapak C18 (10 µm)ACE 3 C8 (3 µm, 50 x 2.1 mm)
Mobile Phase A: THF:Acetonitrile:Buffer (40:40:20, v/v), pH 4.0A: 0.1% formic acid in H₂O, B: 0.1% formic acid in MeCN
Flow Rate 1.0 mL/min0.12 mL/min
Detection UV at 240 nmTandem Mass Spectrometry (MS/MS)
Analytes 2-Mercaptobenzothiazole, 2,2'-Dithiobis-benzothiazoleBenzothiazole and various derivatives

Gas Chromatography (GC) for Volatile Species

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the parent molecule, this compound, may have limited volatility, GC could be particularly useful for the analysis of more volatile precursors, degradation products, or if a derivatization step is employed to increase volatility and thermal stability.

A study on the antifungal properties of Ganoderma lucidum identified benzothiazole as an active compound using GC-MS. nih.gov This indicates that the core benzothiazole structure is amenable to GC analysis. For iodinated organic compounds, GC coupled with mass spectrometry (GC-MS) has been successfully used for their determination in environmental samples. nih.gov In some cases, a derivatization step is necessary to analyze non-volatile iodine species. For example, iodide can be derivatized to 4-iodo-N,N-dimethylaniline for GC-MS analysis. nih.gov

Key considerations for developing a GC method for this compound or its volatile derivatives would include:

Column Selection: A low-to-mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a common choice for the analysis of a wide range of organic compounds.

Inlet Temperature: The injector temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

Oven Temperature Program: A temperature ramp is typically used to separate compounds with different boiling points. The program would need to be optimized to provide good resolution between the target analyte and matrix components.

Detection: Mass spectrometry is the preferred detector due to its high selectivity and sensitivity, providing both quantitative data and structural information.

Mass Spectrometry (MS) Characterization

Mass spectrometry is an indispensable tool for the structural confirmation and quantification of organic compounds. Its high sensitivity and specificity make it ideal for environmental monitoring and metabolite identification.

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS or LC-Orbitrap-MS), provides highly accurate mass measurements, typically with errors of less than 5 ppm. This capability is crucial for determining the elemental composition of unknown compounds, such as the metabolites of this compound.

The metabolic fate of this compound in the environment or in biological systems could involve several transformation pathways, including:

Deiodination of the propynyl (B12738560) group.

Hydroxylation of the benzothiazole ring.

Cleavage of the ether linkage.

Conjugation with endogenous molecules (e.g., glutathione).

By comparing the accurate masses of potential metabolites with theoretical values, HRMS can provide strong evidence for their identification. For example, the analysis of benzothiazole derivatives in wastewater has been performed using LC coupled to a time-of-flight (TOF) mass spectrometer.

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is often unique to a specific chemical structure and can be used for unambiguous identification.

In the context of this compound, an MS/MS experiment would likely involve selecting the protonated molecule [M+H]⁺ or another suitable precursor ion. The collision-induced dissociation (CID) of this ion would be expected to yield characteristic fragment ions corresponding to the benzothiazole moiety and the iodopropynyl side chain. An LC-MS/MS method has been developed for the analysis of various 2-substituted benzothiazoles in wastewater, demonstrating the utility of this technique. copernicus.org

The table below shows examples of MS/MS transitions for some benzothiazole derivatives, which illustrates the principle that could be applied to the target compound. mac-mod.com

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Benzothiazole136109Positive
2-Methylbenzothiazole150109Positive
2-Hydroxybenzothiazole (B105590)152108Negative
2-Mercaptobenzothiazole168108Negative

Spectroscopic Methods for In Situ Analysis

In situ analysis allows for real-time or near-real-time monitoring of contaminants directly in their environment, avoiding the need for sample collection and transport. waterandwastewater.com While specific in-situ spectroscopic methods for this compound are not established, certain techniques hold promise for the development of field-deployable sensors.

Optical methods, such as UV-Vis and fluorescence spectroscopy, are well-established for in-situ water quality monitoring. nih.gov The benzothiazole ring system exhibits strong UV absorbance, which could potentially be exploited for direct detection in water, provided that matrix interferences are not prohibitive. A UV-Vis spectrophotometer could be used to evaluate the filtering parameters of benzothiazole derivatives. nih.gov However, the selectivity of UV absorbance is limited, making it challenging to distinguish the target analyte from other UV-absorbing compounds in complex environmental matrices.

Fluorescence spectroscopy offers higher sensitivity and selectivity. If this compound or its transformation products are fluorescent, it may be possible to develop a sensor based on this property. Further research would be required to characterize the spectroscopic properties of this compound to assess the feasibility of this approach. The development of mobile on-line monitoring platforms that incorporate an array of sensors is a growing trend for comprehensive water quality assessment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons of the benzothiazole ring and the methylene (B1212753) protons of the propargyl group.

Benzothiazole Aromatic Protons: The four protons on the benzene (B151609) ring of the benzothiazole moiety are expected to appear in the aromatic region, typically between δ 7.0 and 8.2 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For a 2-substituted benzothiazole, these protons would likely present as a complex multiplet or as two distinct multiplets. Based on data for similar benzothiazole derivatives, the protons adjacent to the sulfur and nitrogen atoms are expected to be the most deshielded. rsc.orgnih.govresearchgate.netchemicalbook.com

Methylene Protons (-O-CH₂-): The methylene protons of the propargyl ether group are adjacent to an oxygen atom and a carbon-carbon triple bond. This environment would lead to a downfield shift, and a singlet is expected for these two protons, likely in the range of δ 4.8-5.5 ppm.

Acetylenic Proton (-C≡C-H): In a typical propargyl ether, the terminal acetylenic proton would appear as a triplet (due to coupling with the methylene protons) around δ 2.5 ppm. However, in "this compound," this proton is substituted with an iodine atom, so no signal will be observed in this region for this specific proton.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule.

Benzothiazole Carbons: The carbon atoms of the benzothiazole ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom at the 2-position (C-O), being bonded to the electronegative oxygen, would be significantly deshielded. The other carbons of the benzene ring will have distinct chemical shifts. rsc.orgresearchgate.net

Propargyl Carbons: The three carbons of the iodo-propynyl group will have characteristic shifts. The methylene carbon (-O-C H₂-) is expected around δ 55-70 ppm. The two sp-hybridized carbons of the alkyne are more challenging to predict precisely without experimental data. The carbon bearing the iodine atom (C -I) would be shifted upfield compared to the unsubstituted alkyne carbon, likely appearing in the range of δ 10-30 ppm. The other acetylenic carbon (-O-CH₂-C ≡) would be expected in the region of δ 80-90 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity
Benzothiazole Aromatic-H7.0 - 8.2-Multiplet
-O-CH₂-4.8 - 5.555 - 70Singlet
Benzothiazole Aromatic-C-110 - 155-
C2 (C-O) of Benzothiazole-155 - 165-
-O-CH₂-C-80 - 90-
≡C-I-10 - 30-

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in "this compound."

Infrared (IR) Spectroscopy:

The IR spectrum is expected to display characteristic absorption bands for the benzothiazole ring, the ether linkage, and the iodo-alkyne group.

Benzothiazole Ring Vibrations: The benzothiazole ring will exhibit several characteristic bands. The C=N stretching vibration is typically observed around 1640-1550 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-H stretching of the aromatic ring is expected above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations will be in the 900-650 cm⁻¹ range, which can provide information about the substitution pattern of the benzene ring. researchgate.netchemicalbook.com

Ether Linkage (C-O-C): The asymmetric C-O-C stretching vibration of the ether group is expected to produce a strong band in the region of 1250-1050 cm⁻¹. researchgate.net

Alkyne and C-I Vibrations: The carbon-carbon triple bond (C≡C) stretching vibration in alkynes is often weak in the IR spectrum, and for a substituted alkyne like this, it might be very weak or absent. If observed, it would be expected in the 2260-2100 cm⁻¹ region. nih.gov The C-I stretching vibration typically appears in the far-infrared region, usually below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy and can be particularly useful for detecting non-polar or weakly polar bonds.

Alkyne (C≡C) Stretch: The C≡C stretching vibration, which is often weak in the IR spectrum, typically gives a strong and sharp signal in the Raman spectrum in the 2260-2100 cm⁻¹ region. nih.govyoutube.com This would be a key diagnostic peak for the presence of the propargyl group.

C-I Stretch: The C-I stretching vibration is also Raman active and would be expected in the lower frequency region of the spectrum. Studies on iodo-containing compounds show these vibrations appearing in the range of 100-600 cm⁻¹. nrc.govaps.orgresearchgate.net

Benzothiazole Ring: The symmetric breathing vibrations of the benzothiazole ring are often strong in the Raman spectrum and can provide a characteristic fingerprint for the molecule.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-HStretching> 3000> 3000Medium-Weak
C≡CStretching2260 - 2100 (Weak/Absent)2260 - 2100Strong
C=N (Benzothiazole)Stretching1640 - 1550VariableMedium-Strong
Aromatic C=CStretching1600 - 14501600 - 1450Strong
C-O-C (Ether)Asymmetric Stretching1250 - 1050WeakStrong
C-IStretching< 600100 - 600Medium

Due to the absence of specific scientific literature and publicly available data on the environmental fate, degradation pathways, and bioremediation potential of the chemical compound "this compound," it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline.

Comprehensive searches for this specific compound have not yielded any research findings, data tables, or detailed studies concerning its environmental persistence, degradation kinetics, biotransformation, or photodegradation. Scientific and regulatory databases primarily contain information on related but structurally distinct compounds, such as 3-Iodo-2-propynyl butylcarbamate (IPBC) and other benzothiazole derivatives.

Presenting information from these related compounds would not be a scientifically accurate representation for "this compound" and would violate the strict requirement to focus solely on the requested chemical. Therefore, in the interest of providing accurate and non-hallucinatory information, this article cannot be generated as requested.

Environmental Fate, Degradation Pathways, and Bioremediation Potentials

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) represent a class of promising technologies for the remediation of water and soil contaminated with recalcitrant organic pollutants, such as the benzothiazole (B30560) moiety present in 2-((3-Iodo-2-propynyl)oxy)benzothiazole. These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which are capable of non-selectively oxidizing a wide range of organic compounds, leading to their partial degradation or complete mineralization to carbon dioxide, water, and inorganic ions. Given the limited biodegradability of many benzothiazole derivatives, AOPs offer a viable alternative for their removal from environmental matrices.

The degradation of benzothiazole, the core structure of this compound, has been investigated using several AOPs. The primary mechanisms involve the attack of hydroxyl radicals on the benzothiazole ring, leading to its cleavage and the formation of various transformation products. The ether and iodo-alkynyl substituents on the target molecule are also susceptible to oxidative degradation.

Ozonation

Ozonation is an effective AOP for the removal of benzothiazoles from water. nih.gov The process can proceed through two pathways: direct reaction with molecular ozone and indirect reaction with hydroxyl radicals generated from ozone decomposition, particularly at higher pH. nih.gov Studies on benzothiazole (BTH) show that the indirect pathway, involving free radicals, is the dominant mechanism for its removal, accounting for 83-96% of the degradation rate over a pH range of 2-9. nih.gov The reaction between ozone and benzothiazole can be described by second-order kinetics. nih.gov

The degradation of benzothiazole via ozonation is initiated by the electrophilic attack of ozone or hydroxyl radicals on the electron-rich sites of the molecule, namely the benzene (B151609) and thiazole (B1198619) rings. This leads to the formation of hydroxylated intermediates. nih.gov One identified intermediate in the ozonation of benzothiazole is benzothiazolesulfonic acid (BTS). fkit.hr Complete degradation of the parent compound can be achieved, though the mineralization to CO2 and water may be less efficient, indicating the formation of persistent byproducts. fkit.hrmdpi.com The combination of ozone with activated carbon, known as adsorptive ozonation, has been shown to be more effective for benzothiazole degradation than ozonation alone. fkit.hr

UV-Based AOPs

Ultraviolet (UV) radiation in combination with an oxidant such as hydrogen peroxide (H₂O₂) or persulfate (S₂O₈²⁻) generates highly reactive radicals that can effectively degrade benzothiazoles. tandfonline.comnih.gov The UV/H₂O₂ process relies on the photolytic cleavage of H₂O₂ to produce hydroxyl radicals. tandfonline.com While direct UV photolysis of benzothiazole is generally slow, the addition of H₂O₂ significantly enhances the degradation rate. nih.gov

The degradation of benzothiazole in the UV/H₂O₂ system follows pseudo-first-order kinetics. tandfonline.com A comparative study showed that the UV/K₂S₂O₈ system achieved complete removal of benzothiazole, while the UV/H₂O₂ system achieved 85% removal under identical conditions. tandfonline.com This suggests that sulfate (B86663) radicals may be more effective than hydroxyl radicals in oxidizing the benzothiazole structure. tandfonline.com The primary degradation pathway involves hydroxylation of the benzothiazole ring. rsc.org

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to generate hydroxyl radicals. xdhg.com.cn This process is highly effective for the degradation of benzothiazole in acidic conditions, with optimal degradation occurring at a pH of 3. xdhg.com.cn The degradation of benzothiazole by the Fenton process follows first-order kinetics. xdhg.com.cn

The primary intermediate identified in the Fenton-mediated degradation of benzothiazole is 2-hydroxy-benzothiazole. xdhg.com.cn Further reaction leads to the cleavage of the C-N bond in the thiazole ring, ultimately forming 2-methylsulfonynitrobenzene. xdhg.com.cn The efficiency of the Fenton process can be enhanced by the use of UV light in the photo-Fenton process, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle. nih.gov

Heterogeneous Photocatalysis

Heterogeneous photocatalysis, typically using a semiconductor catalyst like titanium dioxide (TiO₂), is another effective AOP for the degradation of organic pollutants. nih.gov When TiO₂ is irradiated with UV light of sufficient energy, electron-hole pairs are generated, which then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species.

The photocatalytic degradation of benzothiazole using TiO₂ has been shown to be effective. nih.gov The process leads to the formation of hydroxylated derivatives as the main transformation products. nih.gov The efficiency of the photocatalyst can be influenced by factors such as its crystalline structure, surface area, and the presence of dopants. researchgate.net

Interactive Data Table: Research Findings on AOPs for Benzothiazole Degradation

Click to view interactive data
AOP MethodTarget CompoundKey FindingsKinetic DataIdentified IntermediatesReference
OzonationBenzothiazoleRemoval is effective, especially at pH > 4. The free radical mechanism dominates (83-96% of removal rate).Second-order rate constant for direct reaction (kD) = 2.3 M⁻¹s⁻¹; for indirect reaction (kI) = 6 x 10⁹ M⁻¹s⁻¹ at 20°C.Benzothiazolesulfonic acid (BTS) nih.govfkit.hr
UV/H₂O₂BenzothiazoleAchieved 85% degradation. Less effective than UV/K₂S₂O₈ under similar conditions.Pseudo-first-order rate constant (k) = 0.092 min⁻¹Hydroxylated derivatives tandfonline.comrsc.org
UV/K₂S₂O₈BenzothiazoleAchieved 100% degradation, outperforming UV/H₂O₂.Pseudo-first-order rate constant (k) = 0.189 min⁻¹Fewer intermediates compared to UV/H₂O₂ tandfonline.com
Fenton ProcessBenzothiazole94.37% removal under optimal conditions (pH=3, n(H₂O₂)/n(Fe²⁺)=10:1, 30°C).Follows first-order kinetics. Activation energy ≈ 97 kJ·mol⁻¹.2-hydroxy-benzothiazole, 2-methylsulfonynitrobenzene xdhg.com.cn
Photo-FentonBenzothiazoleEffective degradation in the pH range of 2.0 - 3.2.A kinetic model has been developed.Not specified nih.gov
Heterogeneous Photocatalysis (TiO₂)BenzothiazoleSunlight-induced degradation is enhanced with TiO₂.Not specifiedHydroxylated derivatives nih.gov

Emerging Research Directions and Future Perspectives

Combinatorial Chemistry and High-Throughput Screening for Derivatives

The benzothiazole (B30560) scaffold is a highly valued pharmacophore in medicinal chemistry, known to be a part of numerous compounds with a wide array of biological activities. mdpi.comresearchgate.net The future exploration of 2-((3-Iodo-2-propynyl)oxy)benzothiazole and its analogues will likely be accelerated by the integration of combinatorial chemistry and high-throughput screening (HTS). These methodologies allow for the rapid synthesis and evaluation of large libraries of related compounds, significantly speeding up the discovery of new derivatives with enhanced or novel properties.

In silico screening and HTS have already proven to be powerful tools in the discovery of benzothiazole derivatives as potential therapeutic agents. nih.gov For instance, HTS has been instrumental in identifying benzothiazole derivatives as potent inhibitors of viral enzymes and as activators of specific cellular pathways. nih.govijbpas.com Similarly, in silico screening of designed benzothiazole derivatives has been employed to identify potential anticonvulsant agents by evaluating their binding affinities to specific biological targets. wjarr.comwjarr.com

This paradigm can be extended to this compound. By systematically modifying the benzothiazole ring or the propynyl (B12738560) side chain, a diverse library of derivatives can be generated. These libraries can then be subjected to HTS to screen for a multitude of biological activities, including but not limited to, antifungal, antibacterial, antiviral, and anticancer properties. mdpi.comnih.gov The data from these screens can then be used to build structure-activity relationship (SAR) models, providing valuable insights for the rational design of more potent and selective compounds. samipubco.com

The following table illustrates a hypothetical high-throughput screening cascade for novel derivatives of this compound:

Screening StageObjectiveMethodologyPotential Targets
Primary ScreenIdentify active compounds from a large libraryCell-based assays or biochemical assays in multi-well platesFungal growth inhibition, bacterial growth inhibition, viral replication
Secondary ScreenConfirm activity and determine potency (e.g., IC50)Dose-response assays on hit compoundsSpecific fungal strains, bacterial strains, or viral types
Selectivity ScreenAssess activity against a panel of related targets to determine specificityCounter-screening against mammalian cell lines or related enzymesHuman cell lines, off-target enzymes
Mechanism of Action StudiesElucidate the molecular mechanism of the most promising hitsGenomic, proteomic, or specific enzymatic assaysKey enzymes in metabolic pathways, cellular membranes

Nanotechnology Applications Incorporating this compound

The convergence of nanotechnology with established chemical compounds offers exciting possibilities for enhancing their efficacy and expanding their applications. For this compound, nanotechnology presents avenues for creating advanced materials with superior performance. The encapsulation of this compound within nanocarriers, such as nanoparticles or nanocapsules, could lead to controlled-release formulations. This is particularly relevant for its use as a preservative in materials like paints, coatings, and plastics, where a sustained release of the active agent is desirable to ensure long-term protection against microbial degradation. google.com

Research into related compounds has demonstrated the feasibility of integrating benzothiazole derivatives with nanotechnology. For example, copper oxide (CuO) nanoparticles have been utilized as efficient nanocatalysts for the synthesis of benzothiazole derivatives. samipubco.comsamipubco.com Furthermore, hybrid materials based on iron oxide nanoparticles and benzothiazole derivatives are being explored as potential contrast agents for magnetic resonance imaging (MRI), highlighting the biomedical potential of such nano-hybrids. nih.gov The incorporation of iodopropynyl compounds into materials often involves processes at elevated temperatures, and nanotechnology, through the use of inclusion complexes like with α-cyclodextrin, can enhance thermal stability. google.com

Potential nanotechnology-based applications for this compound could include:

Controlled-Release Antifouling Coatings: Incorporation into marine paints to provide a slow and sustained release of the biocide, preventing the settlement of marine organisms on ship hulls.

Antimicrobial Nanocomposites: Embedding into polymer matrices to create antimicrobial plastics for use in medical devices, food packaging, or high-touch surfaces in public spaces.

Targeted Drug Delivery: Functionalizing nanoparticles with derivatives of this compound for targeted delivery to pathogenic microbes or cancer cells, potentially increasing efficacy and reducing side effects.

Interdisciplinary Research with Material Science and Biological Engineering

The distinct chemical features of this compound make it a candidate for exploration in interdisciplinary fields such as material science and biological engineering. The benzothiazole core is known for its interesting electronic and photophysical properties, which can be harnessed in the development of novel functional materials. mdpi.com

In material science, there is growing interest in benzothiazole derivatives for electronic applications. For instance, donor-acceptor type molecules containing benzothiazole have been synthesized and investigated as hole-transporting materials (HTMs) in perovskite solar cells, demonstrating promising power conversion efficiencies. rsc.org The unique combination of the electron-rich benzothiazole system and the electron-withdrawing iodoalkyne group in this compound could be fine-tuned to create new organic semiconductors or photofunctional materials.

From a biological engineering perspective, the hybridization of the this compound scaffold with other bioactive molecules could lead to the creation of novel chimeric compounds with dual or enhanced activities. researchgate.net This approach, often referred to as molecular hybridization, is a powerful strategy in drug discovery to address complex diseases or overcome drug resistance. For example, by linking it to a molecule that targets a specific receptor on a cancer cell, a targeted anticancer agent could be developed.

The following table summarizes potential interdisciplinary research areas:

FieldResearch FocusPotential Application
Material ScienceSynthesis and characterization of novel derivatives as organic semiconductorsOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), field-effect transistors (FETs)
Material ScienceDevelopment of photostable and weather-resistant polymers incorporating the compoundDurable coatings, advanced composites
Biological EngineeringDesign and synthesis of hybrid compounds for targeted therapyTargeted anticancer agents, novel antibiotics
Biological EngineeringDevelopment of fluorescent probes for bioimagingVisualizing specific cellular structures or processes

Development of Sustainable Synthetic Routes

With increasing environmental awareness and stricter regulations, the development of green and sustainable synthetic methodologies is paramount for the chemical industry. Future research on this compound will undoubtedly focus on creating more environmentally friendly and economically viable production processes.

The principles of green chemistry, such as the use of renewable feedstocks, atom economy, and the avoidance of hazardous reagents and solvents, will guide these efforts. For the benzothiazole component, several green synthetic methods have already been reported, including:

Water-based synthesis: Performing the condensation reactions in water, which is a benign solvent. rsc.org

Catalytic synthesis: Employing reusable catalysts, such as copper sulfate (B86663) or samarium triflate, to improve efficiency and reduce waste. orgchemres.orgorganic-chemistry.org

Microwave-assisted synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, often in solvent-free conditions. samipubco.com

One-pot synthesis: Designing multi-step reactions to occur in a single reaction vessel, which minimizes purification steps and solvent usage. rsc.org

For the iodopropynyl moiety, research into safer and more efficient iodination methods is ongoing. Traditional methods can involve hazardous reagents, and modern approaches aim to replace these with greener alternatives. cir-safety.org For instance, processes using metallic iodide salts as the iodine source, with in-situ generation of the active iodinating species, can minimize the formation of undesirable by-products. patsnap.comgoogle.comwipo.int

Future research in this area will likely focus on developing a convergent, one-pot, or tandem reaction sequence for the synthesis of this compound that incorporates these green chemistry principles. The ultimate goal is to create a manufacturing process that is not only efficient and high-yielding but also has a minimal environmental footprint.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Analyze chemical shifts for the benzothiazole core (δ 7.2–8.1 ppm for aromatic protons) and the iodo-propynyloxy group (δ 4.5–5.0 ppm for methylene protons adjacent to oxygen) .
  • FT-IR : Confirm the presence of C≡C (2100–2250 cm⁻¹) and C-O-C (1200–1250 cm⁻¹) stretches .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ with characteristic iodine isotopic clusters) .

How does the iodo-propynyloxy moiety influence the electronic properties of benzothiazole derivatives in cross-coupling reactions?

Advanced
The electron-withdrawing iodine atom and alkynyl group enhance electrophilicity, facilitating Suzuki or Sonogashira couplings.

  • Electronic effects : The iodine atom increases the electrophilic character of the benzothiazole ring, while the propynyloxy group stabilizes transition states via resonance .
  • Reactivity screening : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites. Experimental validation via Hammett constants correlates substituent effects with reaction rates .

What computational methods predict the binding affinity of this compound with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase). Docking scores and binding poses (e.g., π-π stacking with aromatic residues) guide SAR studies .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Validate with experimental IC₅₀ values from enzyme inhibition assays .

What pharmacological targets are explored for benzothiazole derivatives?

Q. Basic

  • Antimicrobial targets : Thymidylate synthase and fungal CYP51 (lanosterol demethylase) are common targets. Structural analogs inhibit biofilm formation via disruption of membrane integrity .
  • Structural modifications : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 6-position enhances antifungal activity by 2–4-fold .

How can discrepancies in reported biological activity data be resolved?

Q. Advanced

  • Standardized assays : Use CLSI guidelines for MIC determinations to minimize variability. Cross-validate with orthogonal methods (e.g., time-kill kinetics vs. resazurin assays) .
  • Batch analysis : Characterize compound purity (≥98% by HPLC) and confirm stability under assay conditions (e.g., pH 7.4 PBS at 37°C for 24h) .

What safety protocols are critical when handling this compound?

Q. Basic

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential iodine release.
  • Waste management : Collect halogenated waste separately per EPA guidelines (exempt from K157–K158 listings if lab-scale) .

How can solubility be modulated for in vitro assays?

Q. Advanced

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (≤5% v/v) to enhance aqueous solubility without cytotoxicity.
  • Prodrug strategies : Synthesize phosphate esters at the hydroxyl group for improved bioavailability .

How to design SAR studies for substituent variations?

Q. Advanced

  • Library design : Use parallel synthesis to introduce substituents (e.g., halogens, alkyl chains) at the 4-, 5-, and 7-positions.
  • Data analysis : Apply multivariate regression (e.g., PLS) to correlate logP, molar refractivity, and bioactivity .

What material science applications exist for this compound?

Q. Basic

  • Polymer additives : Acts as a UV stabilizer in coatings due to benzothiazole’s absorption at 280–320 nm.
  • Antifouling agents : Synergizes with TCMTB in wood preservatives to inhibit fungal growth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.